Silacyclopent-4-en-3-ol, 1,1-diphenyl-
Description
Silacyclopent-4-en-3-ol, 1,1-diphenyl- is a five-membered organosilicon compound featuring a silacyclo ring (containing one silicon atom) substituted with two phenyl groups at the 1,1 positions, a hydroxyl group at position 3, and a double bond between positions 4 and 5. The compound combines aromatic (diphenyl) and silanol (Si-OH) functionalities, which may confer unique electronic and steric properties. Potential applications include use as a precursor in organosilicon polymer synthesis or as a bioactive intermediate in medicinal chemistry, though further research is required to confirm these roles .
Properties
CAS No. |
71404-32-5 |
|---|---|
Molecular Formula |
C16H16OSi |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1,1-diphenyl-2,3-dihydrosilol-3-ol |
InChI |
InChI=1S/C16H16OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,17H,13H2 |
InChI Key |
VGUSGIBMFXGIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The transformation proceeds through a deprotonation-isomerization sequence mediated by stoichiometric amounts of chiral amine bases. Diisopropylethylamine (DIPA) and 1,8-diazabicycloundec-7-ene (DBU) act as proton shuttles, facilitating the conversion of the strained silabicyclic epoxide to the thermodynamically favored silacyclopentenol.
Table 1: Stoichiometric Isomerization Conditions
| Component | Quantity | Role |
|---|---|---|
| n-BuLi | 1.5 equiv | Base |
| Chiral amine | 1.5 equiv | Stereochemical control |
| DBU | 1.5 equiv | Proton transfer agent |
| Reaction temperature | -78°C→0°C | Thermal profile |
| Time | 24 h | Duration |
Product Characterization
The resulting 1,1-diphenylsilacyclopent-4-en-3-ol exhibits distinct spectroscopic signatures:
- ¹H NMR (500 MHz, CDCl₃): δ 1.12 (dd, J=15.0, 5.4 Hz), 1.70 (br s), 1.91 (dd, J=15.0, 7.5 Hz), 4.98-5.00 (m), 6.38 (dd, J=10.0, 1.6 Hz)
- ¹³C NMR (125 MHz, CDCl₃): δ 21.6 (Si-C), 76.0 (C-OH), 128.0-135.0 (aromatic carbons)
- IR (CHCl₃): 3319 cm⁻¹ (O-H stretch), 1428 cm⁻¹ (Si-C aromatic bending)
Catalytic Enantioselective Synthesis
A significant advancement emerged through the development of a catalytic asymmetric variant using 10 mol% (S)-N-(α-methylbenzyl)phenethylamine as a chiral inductor. This method achieves 90% yield with enantiomeric excess (ee) values exceeding 95% under optimized conditions.
Catalytic Cycle Optimization
The catalytic system employs:
- Ligand : Chiral secondary amine (10 mol%)
- Co-base : DIPA (1.0 equiv)
- Solvent : THF/DBU (4:1 v/v)
- Temperature : -78°C to 0°C gradient over 16 hours
Table 2: Catalytic vs Stoichiometric Performance
| Parameter | Stoichiometric | Catalytic |
|---|---|---|
| Yield | 82% | 90% |
| Amine loading | 150 mol% | 10 mol% |
| Reaction time | 24 h | 16 h |
| Enantioselectivity | N/A | >95% ee |
Mechanistic Considerations
Density functional theory (DFT) calculations suggest a concerted asynchronous transition state where the chiral amine directs proton abstraction from the epoxide oxygen while coordinating to the silicon center. This dual activation mode explains the observed enantioselectivity.
Post-Synthetic Modifications
Hydrogenation to Silacyclopentanol
Treatment of 1,1-diphenylsilacyclopent-4-en-3-ol with PtO₂ in methanol under hydrogen atmosphere (1 atm) quantitatively yields 1,1-diphenylsilacyclopentan-3-ol:
$$
\ce{Silacyclopent-4-en-3-ol ->[PtO2/H2][MeOH] Silacyclopentan-3-ol}
$$
Characterization of Hydrogenated Product :
Epoxidation and Diol Formation
Subsequent oxidation of the alcohol with m-chloroperbenzoic acid (mCPBA) generates novel diepoxy silacyclic compounds. Copper-mediated ring-opening with Grignard reagents produces vicinal diol derivatives:
$$
\ce{Silacyclopent-4-en-3-ol ->[mCPBA][CH2Cl2] Diepoxide ->[RMgX][CuCN] Diol}
$$
Table 3: Diol Derivatives and Yields
| Grignard Reagent | Product | Yield |
|---|---|---|
| n-BuMgCl | 2-Butyl-3,4-diol | 85% |
| VinylMgBr | 2-Vinyl-3,4-diol | 87% |
| PhCH₂MgCl | 2-Benzyl-3,4-diol | 86% |
Comparative Analysis of Synthetic Routes
The catalytic asymmetric method offers distinct advantages:
- Atom economy : 90% yield vs 82% for stoichiometric
- Stereocontrol : >95% ee vs racemic mixture
- Scalability : 10 mol% catalyst loading reduces costs
However, the stoichiometric route remains valuable for rapid access to racemic material when enantiopurity isn't required. The hydrogenation protocol provides a bridge to saturated silacyclopentanols, expanding utility in materials applications.
Chemical Reactions Analysis
Types of Reactions: Silacyclopent-4-en-3-ol, 1,1-diphenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of silicon in the molecule enhances its reactivity, allowing it to participate in a wide range of transformations .
Common Reagents and Conditions: Common reagents used in the reactions of silacyclopent-4-en-3-ol, 1,1-diphenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield silacyclopent-4-en-3-one derivatives, while reduction reactions may produce silacyclopent-4-en-3-ol derivatives with different substituents .
Scientific Research Applications
Silacyclopent-4-en-3-ol, 1,1-diphenyl- has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a bioactive compound due to its unique structural properties . In organic electronics, the incorporation of silicon into conjugated organic motifs can alter the HOMO and LUMO energy levels, making it a promising candidate for semiconductors and photonics . Additionally, its high degree of functionalization makes it an attractive precursor for synthesizing other complex organosilicon compounds .
Mechanism of Action
The mechanism of action of silacyclopent-4-en-3-ol, 1,1-diphenyl- involves its interaction with molecular targets and pathways influenced by the presence of silicon . The polarised C–Si bonds in the molecule increase its reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Silacyclopent-4-en-3-ol, 1,1-diphenyl-" with structurally or functionally related compounds from the evidence:
Table 1: Key Properties and Comparisons
Detailed Analysis
Silacyclopent-4-en-3-ol, 1,1,3,4-tetramethyl-, phenylcarbamate (C₁₅H₂₃NO₃Si) Structural Differences: The tetramethyl and phenylcarbamate substituents replace the diphenyl and hydroxyl groups in the target compound. Property Impact:
- Hydrogen Bonding: The carbamate group introduces two H-bond donors (vs. one in the target compound), increasing polarity and solubility .
- Molecular Weight : Higher molecular weight (293.43 vs. ~256.4 g/mol) due to carbamate and methyl groups.
Diphenyl (1,1’-Biphenyl)
- Structural Differences : A purely aromatic hydrocarbon lacking silicon or functional groups.
- Property Impact :
- Electron Distribution : Biphenyl’s conjugated π-system differs from the silacyclo ring’s mixed σ/π-system, where silicon’s lower electronegativity may polarize the ring.
- Hazards: Biphenyl is classified as hazardous due to flammability and toxicity, while organosilicon compounds like the target may exhibit lower volatility and reactivity .
Property Impact:
- Environmental Persistence : Bromine substituents make OctaBDE a persistent organic pollutant (POP), whereas the target compound’s lack of halogens may reduce bioaccumulation risks .
1,1-Diphenylhydrazine
- Structural Differences : A hydrazine derivative with diphenyl groups.
- Property Impact :
- Reactivity: The hydrazine group (-NH-NH₂) is highly reactive and toxic, unlike the silanol group, which may offer milder reactivity and lower toxicity .
- H-Bonding: Both compounds have two H-bond donors, but hydrazine’s basicity contrasts with silanol’s acidity.
Research Findings
- Electronic Effects: Silicon’s larger atomic size and lower electronegativity in the silacyclo ring may stabilize negative charges, influencing tautomerism of the enol group compared to carbocyclic analogs .
- Steric Hindrance : The 1,1-diphenyl groups in the target compound likely reduce ring-opening reactivity compared to less hindered analogs (e.g., tetramethyl derivatives) .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 1,1-diphenylsilacyclopent-4-en-3-ol, and how are spectral ambiguities resolved?
- Methodology : Use a combination of -NMR, -NMR, and -NMR to confirm the silicon environment and aromatic substituents. For stereochemical ambiguities, X-ray crystallography is critical, as demonstrated in crystal structure analyses of related silacycles (e.g., diphenylsilanediol) . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Q. How is the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay applied to evaluate antioxidant activity in studies involving silacyclopentene derivatives?
- Methodology : Prepare a 0.1 mM DPPH solution in methanol. Add test compound (e.g., silacyclopentene derivatives) at varying concentrations (10–100 µg/mL). Incubate for 30 min in darkness, then measure absorbance at 517 nm. Calculate radical scavenging activity using:
Include trolox or ascorbic acid as positive controls. Validate results with triplicate measurements and statistical analysis (e.g., ANOVA) .
Q. What synthetic routes are commonly employed to synthesize silacyclopentene cores, and how is reaction purity optimized?
- Methodology : Utilize ring-closing metathesis (RCM) or silicon-directed cyclization. For example, react 1,1-diphenylsilane with dienophiles under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%). Monitor reaction progress using TLC and in situ FTIR for Si-O/Si-C bond formation .
Advanced Research Questions
Q. How can crystallographic data resolve conflicting stereochemical assignments in silacyclopentene derivatives?
- Methodology : Perform single-crystal X-ray diffraction on derivatives co-crystallized with heavy atoms (e.g., iodine). Compare experimental bond angles and torsional parameters (e.g., Si-C vs. Si-O distances) with DFT-optimized models. Address discrepancies by refining occupancy ratios for disordered moieties and validating thermal ellipsoid plots .
Q. What experimental strategies mitigate competing side reactions during silacyclopentene synthesis (e.g., ring-opening or oligomerization)?
- Methodology : Use sterically hindered bases (e.g., DBU) to minimize nucleophilic attack on the silicon center. Conduct reactions under inert atmosphere (N/Ar) with rigorously dried solvents. Employ low-temperature conditions (−78°C) for kinetically controlled cyclization. Characterize byproducts via GC-MS and adjust stoichiometry iteratively .
Q. How should researchers address inconsistencies in DPPH scavenging data across studies (e.g., varying IC values for similar compounds)?
- Methodology : Standardize protocols by:
- Using freshly prepared DPPH solutions (degradation affects absorbance).
- Controlling solvent polarity (methanol vs. ethanol alters radical stability).
- Reporting molar extinction coefficients () for DPPH batches.
- Applying multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
